EthylammoniumThiocyanate

Description

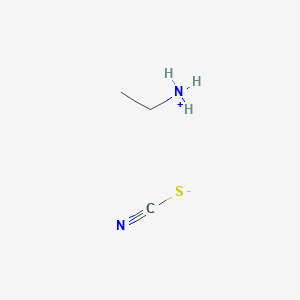

Ethylammonium thiocyanate (C₂H₅NH₃⁺SCN⁻) is an ionic liquid comprising an ethylammonium cation and a thiocyanate anion. Thiocyanates are characterized by the SCN⁻ ion, which exhibits ambident nucleophilicity, enabling diverse reactivity in organic synthesis and materials science . Ethylammonium thiocyanate likely shares these traits, with the ethylammonium cation influencing solubility, thermal stability, and application scope, particularly in green chemistry due to its ionic liquid nature .

Properties

Molecular Formula |

C3H8N2S |

|---|---|

Molecular Weight |

104.18 g/mol |

IUPAC Name |

ethylazanium;thiocyanate |

InChI |

InChI=1S/C2H7N.CHNS/c1-2-3;2-1-3/h2-3H2,1H3;3H |

InChI Key |

VODZXCCXYWJDMS-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH3+].C(#N)[S-] |

Origin of Product |

United States |

Preparation Methods

Ethylammonium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with thiocyanic acid. The reaction is typically carried out in an aqueous solution, and the product is isolated through crystallization. Another method involves the reaction of ethylamine with ammonium thiocyanate under controlled conditions. Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethylammonium thiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different compounds.

Substitution: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethylammonium thiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: It is used in biochemical assays and as a stabilizing agent for certain biological molecules.

Industry: It is used in the production of specialty chemicals, as a catalyst in certain reactions, and in the manufacture of materials with specific properties.

Mechanism of Action

The mechanism of action of ethylammonium thiocyanate involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can alter the reactivity and properties of these ions. The thiocyanate group can also participate in redox reactions, influencing the overall chemical behavior of the compound. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Thiocyanate Compounds

Structural and Physical Properties

The table below highlights key differences between ethylammonium thiocyanate and related thiocyanate salts:

Key Observations :

- Cation Impact : The organic ethylammonium cation likely reduces water solubility compared to NH₄SCN or NaSCN but enhances compatibility with organic solvents, similar to tetrabutylammonium thiocyanate .

- Thermal Stability: Ionic liquids like ethylammonium thiocyanate typically exhibit lower melting points than inorganic salts (e.g., NaSCN at 287°C), aligning with tetrabutylammonium thiocyanate’s lower melting range (62–65°C) .

Ethylammonium Thiocyanate

- Synthetic Utility : As an ionic liquid, it may serve as a dual solvent-catalyst in Michael additions or nucleophilic substitutions, leveraging the SCN⁻ ion’s reactivity .

- Green Chemistry: Potential use in eco-friendly processes due to low volatility and recyclability .

Ammonium Thiocyanate (NH₄SCN)

- Volumetric Analysis : Widely used in 0.1 M standardized solutions for titrations (e.g., silver nitrate assays) .

- Biological Activity : Exhibits antimicrobial properties, though less explored than medicinal thiocyanates .

Sodium/Potassium Thiocyanate (NaSCN/KSCN)

- Industrial Use : NaSCN is employed in textile processing and pharmaceuticals, while KSCN is a common analytical reagent .

- Coordination Chemistry : SCN⁻ acts as a ligand in metal complexes (e.g., cobalt thiocyanate for humidity indicators) .

Tetrabutylammonium Thiocyanate

- Phase-Transfer Catalyst : Facilitates reactions in biphasic systems due to its lipophilic cation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.